

2-Bromo-4,6-difluoropyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4,6-difluoropyridine**

Cat. No.: **B1280869**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-4,6-difluoropyridine**: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4,6-difluoropyridine**, a key building block in modern medicinal chemistry. It covers the molecule's fundamental properties, detailed protocols for its application in crucial synthetic reactions, and its role in the development of potent kinase inhibitors.

Core Molecular Data

2-Bromo-4,6-difluoropyridine is a halogenated pyridine derivative valued for its utility as a synthetic intermediate. Its distinct physicochemical properties make it a versatile reagent in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Property	Value	Citations
Molecular Weight	193.98 g/mol	[1] [2] [3]
Molecular Formula	C ₅ H ₂ BrF ₂ N	[1] [2] [3]
CAS Number	41404-63-1	[2]
Appearance	Off-white to yellow solid	
Storage Conditions	2-8°C, under inert gas	[1]

Synthetic Utility and Experimental Protocols

2-Bromo-4,6-difluoropyridine is extensively used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.^[1] Its structure is ideal for selective functionalization through cross-coupling reactions, which are fundamental to modern drug discovery. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

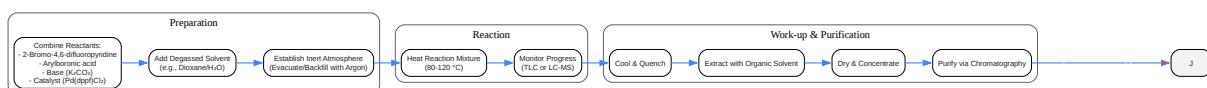
Key Reactions and Methodologies

The most common and powerful applications of **2-Bromo-4,6-difluoropyridine** in medicinal chemistry are palladium-catalyzed cross-coupling reactions. Below are detailed, adaptable protocols for two of the most critical transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-Bromo-4,6-difluoropyridine** with an arylboronic acid. This reaction is a cornerstone for creating biaryl structures, which are prevalent in kinase inhibitors.

Objective: To synthesize a 2-aryl-4,6-difluoropyridine derivative.


Materials:

- **2-Bromo-4,6-difluoropyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 3 mol%)
- Base (e.g., K_2CO_3 , 2.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add **2-Bromo-4,6-difluoropyridine** (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
- Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the **2-Bromo-4,6-difluoropyridine**.
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of **2-Bromo-4,6-difluoropyridine**. This reaction is crucial for synthesizing aryl amines, which are key components of many targeted therapies.

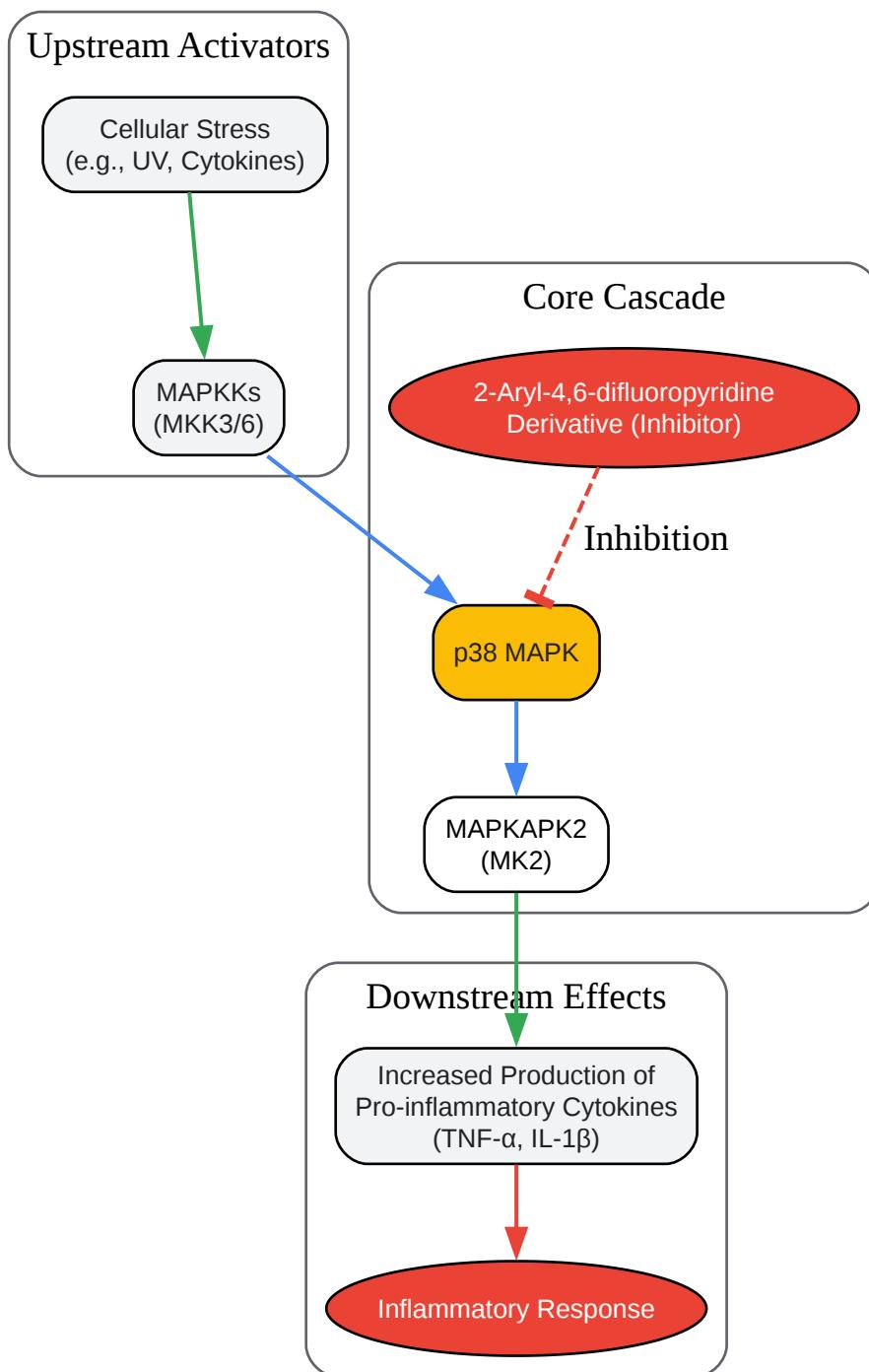
Objective: To synthesize a 2-amino-4,6-difluoropyridine derivative.

Materials:

- **2-Bromo-4,6-difluoropyridine** (1.0 equiv)
- Amine (1.2 equiv)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%)
- Phosphine ligand (e.g., XPhos, 2-4 mol%)
- Strong base (e.g., NaOtBu , 1.4 equiv)
- Anhydrous, degassed solvent (e.g., toluene or dioxane)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
- Reagent Addition: In a separate flask, dissolve **2-Bromo-4,6-difluoropyridine** and the amine in the solvent. Add this solution to the reaction vessel containing the catalyst system.
- Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert by evacuating and backfilling with argon or nitrogen if not in a glovebox.


- Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
- Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Dilute with an organic solvent and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material using flash column chromatography to yield the desired product.

Application in Kinase Inhibitor Synthesis

The difluoropyridine motif is a valuable component in the design of kinase inhibitors. The fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability, key attributes for successful drug candidates. A notable application is in the synthesis of inhibitors for the p38 MAP kinase pathway, which is pivotal in regulating inflammatory responses.

p38 MAP Kinase Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, and it plays a significant role in inflammation by promoting the production of pro-inflammatory cytokines like TNF-α and IL-1β. Dysregulation of this pathway is implicated in inflammatory diseases such as rheumatoid arthritis. Small-molecule inhibitors that target p38 kinase can block this signaling cascade, thereby reducing inflammation.

[Click to download full resolution via product page](#)

Caption: The p38 MAPK signaling pathway and the point of intervention for inhibitors.

Compounds derived from **2-Bromo-4,6-difluoropyridine** can be designed to be potent and selective inhibitors of p38 kinase, effectively blocking the inflammatory cascade. The synthesis

of such molecules often involves a Suzuki-Miyaura coupling to install a substituted phenyl group at the 2-position of the pyridine ring, a key structural feature for activity against p38.

Quantitative Data: p38 Kinase Inhibition

The following table presents representative biological data for a class of p38 inhibitors featuring the 4-fluorophenyl-5-(2-substituted-pyridin-4-yl)imidazole scaffold. While not directly synthesized from **2-Bromo-4,6-difluoropyridine** in the cited literature, these examples illustrate the potency that can be achieved with closely related structures, guiding the design of new inhibitors using this versatile building block.

Compound ID (Example)	R Group on Pyridine Ring	p38 α IC ₅₀ (nM)	TNF- α Release IC ₅₀ (nM)
1	-NH ₂	10	30
2	-NHCH ₃	5	15
3	-NH-Cyclopropyl	3	10
4	-OH	25	80
5	-OCH ₃	50	>100

Note: Data is illustrative of structure-activity relationships for pyridinyl imidazole p38 inhibitors and serves as a template for compounds that can be synthesized using **2-Bromo-4,6-difluoropyridine**.

This guide demonstrates the significant role of **2-Bromo-4,6-difluoropyridine** as a foundational element in the discovery and development of novel therapeutics. Its reactivity and the advantageous properties it imparts to its derivatives ensure its continued importance in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO1999064400A1 - INHIBITORS OF p38 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromo-4,6-difluoropyridine molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280869#2-bromo-4-6-difluoropyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com